3-Azido-2,3-dideoxy-D-erythropentose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

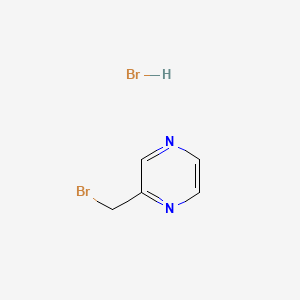

3-Azido-2,3-dideoxy-D-erythropentose is a biochemical used for proteomics research . It has a molecular formula of C5H9N3O3 and a molecular weight of 159.14 .

Synthesis Analysis

While specific synthesis methods for 3-Azido-2,3-dideoxy-D-erythropentose were not found, a related compound, 3’-Azido-2’,3’-dideoxynucleoside 5’-triphosphates, was synthesized in a reaction mixture comprised of various components including Tris–HCl, MgCl2, dithiothreitol, activated DNA, dGTP, dATP, dCTP, and [3H] dTTP .Physical And Chemical Properties Analysis

3-Azido-2,3-dideoxy-D-erythropentose has a molecular weight of 159.14 . It is recommended to be stored at 2-8°C . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Telomerase Inhibition

3-azido-2,3-dideoxyribose has been found to inhibit telomerase activity in vitro . Telomerase is an enzyme that adds telomeric DNA repeats to the ends of linear chromosomal DNA, and its inhibition can lead to telomere shortening in human cells . This makes 3-azido-2,3-dideoxyribose a potential tool for studying telomerase and its role in cellular aging and cancer .

Anti-HIV Drug Synthesis

3-azido-2,3-dideoxyribose is used in the synthesis of anti-HIV drugs such as stavudine (d4T), zalcitabine (ddC), and didanosine (ddI) . These drugs belong to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which are important in the treatment of HIV .

Selective Inhibition of Telomerase

3-azido-2,3-dideoxyribose derivatives have shown selective inhibitory activity against telomerase, without significant inhibitory activity against DNA polymerases α and δ . This selectivity makes them valuable tools for studying the specific role of telomerase in cellular processes .

Telomere Shortening

Long-term treatment with 3-azido-2,3-dideoxyribose nucleosides has been found to cause telomere shortening in human HL60 cells . This could potentially be used to study the effects of telomere shortening on cell aging and senescence .

Sustainable Synthesis Protocol

A sustainable protocol for the transformation of ribonucleosides into 3-azido-2,3-dideoxyribose derivatives has been established . This protocol uses environmentally friendly and low-cost reagents, making it a more sustainable option for the synthesis of these compounds .

Antiviral Research

Every purine and pyrimidine nucleoside containing the 3-azido-2,3-dideoxyribose configuration has been found to significantly suppress human immunodeficiency virus (HIV) in vitro . This makes 3-azido-2,3-dideoxyribose a valuable compound in antiviral research .

将来の方向性

作用機序

Target of Action

3-Azido-2,3-dideoxyribose, also known as 3’-azido-3’-deoxythymidine (AZT), primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV-1) . This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA .

Mode of Action

The compound interacts with its target by acting as a chain terminator when incorporated into reverse transcripts . This is due to the lack of a 3’-OH group, which prevents the formation of 3’-5’ phosphodiester bonds between the elongating DNA chain and incoming 5’-nucleoside triphosphates . Additionally, nucleoside analogues like AZT can interfere with nucleotide metabolism and promote mutagenesis , thereby increasing their therapeutic index.

Biochemical Pathways

The action of 3-Azido-2,3-dideoxyribose affects the HIV-1 replication pathway . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of 3-Azido-2,3-dideoxyribose have been characterized in various studies. It has been found that the half-life, total clearance, and steady-state volume of distribution are similar for both AZT and its analogues . The bioavailability of these nucleosides can be markedly lower at higher doses, possibly indicating the involvement of a saturable absorption mechanism .

Result of Action

The primary result of the action of 3-Azido-2,3-dideoxyribose is the inhibition of HIV-1 replication , leading to a decrease in viral load . This can significantly reduce the progression of HIV-1 infection and improve the patient’s health status.

Action Environment

The action of 3-Azido-2,3-dideoxyribose can be influenced by various environmental factors. For instance, the base component of the compound can influence the resistance mutations selected in HIV-1 . Additionally, the compound’s uptake into cells can be temperature-sensitive , suggesting that environmental temperature could potentially influence its efficacy.

特性

IUPAC Name |

(3S,4S)-3-azido-4,5-dihydroxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRXJMDIIXJVIC-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](CO)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-2,3-dideoxy-D-erythropentose | |

Q & A

Q1: What are the key challenges in synthesizing 3-azido-2,3-dideoxy-D-ribose, and how are they addressed in the research?

A: One significant challenge is achieving stereoselectivity during the synthesis of nucleosides using 3-azido-2,3-dideoxy-D-ribose. The research by Chun et al. [] highlights the influence of protecting groups, solvents, and Lewis acid catalysts on the stereochemical outcome of glycosylation reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)